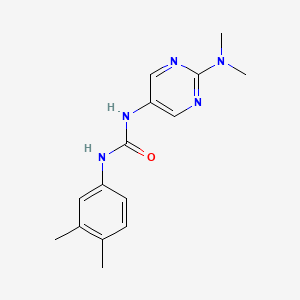

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea

Description

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea is a urea-based small molecule characterized by a pyrimidine core substituted with a dimethylamino group at position 2 and a 3,4-dimethylphenyl group at the opposing urea nitrogen. Its molecular formula is C₁₅H₁₉N₅O, with a molecular weight of 285.36 g/mol.

Properties

IUPAC Name |

1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-10-5-6-12(7-11(10)2)18-15(21)19-13-8-16-14(17-9-13)20(3)4/h5-9H,1-4H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZSAJQHEBOALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and dimethylamine.

Substitution Reaction: The dimethylamino group is introduced to the pyrimidine ring via a nucleophilic substitution reaction.

Urea Linkage Formation: The final step involves the reaction of the substituted pyrimidine with an isocyanate derivative of 3,4-dimethylphenyl to form the urea linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the specific reagents used.

Scientific Research Applications

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Influence on Molecular Weight: The target compound’s pyrimidine-dimethylamino group increases its molecular weight compared to simpler aryl analogs like 6n .

- Biological Activity: Thiazolopyrimidine derivatives (e.g., 3l) exhibit potent angiogenesis inhibition (IC₅₀ = 1.65 µM), suggesting that heterocyclic extensions enhance activity . In contrast, M64—a morpholino-trifluoromethylphenyl urea—acts as a FAK activator, highlighting how substituent polarity and bulkiness dictate target specificity .

Pharmacological Potential and Structural Insights

- Angiogenesis Inhibition : Compounds like 3l and 3m achieve low micromolar IC₅₀ values by incorporating thiazolopyrimidine cores, which likely improve target binding through π-π stacking and hydrophobic interactions .

- Kinase Modulation: The dimethylamino group in the target compound may enhance solubility and membrane permeability, akin to M64’s morpholino group, which contributes to water solubility and FAK activation .

Biological Activity

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula: C₁₄H₁₈N₄O

- Molecular Weight: 270.32 g/mol

- CAS Number: 1421372-67-9

- Structure: The compound features a pyrimidine ring substituted with a dimethylamino group and a phenyl urea moiety, contributing to its biological properties.

Biological Activity Overview

The biological activity of 1-(2-(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea has been explored in several contexts, including its potential as an anti-cancer agent and its effects on various cellular pathways.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, research indicates that it exhibits significant cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest.

The mechanism of action is believed to involve the modulation of key signaling pathways associated with cancer progression. Specifically, studies have shown that the compound can:

- Induce caspase activation, leading to apoptosis in cancer cells.

- Inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Case Studies

- In Vivo Studies : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

- Toxicity Assessment : Acute toxicity studies demonstrated that doses up to 2000 mg/kg did not result in significant adverse effects in healthy mice, indicating a favorable safety profile for further development .

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 mL/h/kg after intravenous administration .

These parameters suggest that the compound possesses suitable pharmacokinetic properties for potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea in laboratory settings?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrimidine Core Formation : Start with a pyrimidine precursor (e.g., 2-aminopyrimidine) and introduce dimethylamino groups via nucleophilic substitution under reflux conditions with dimethylamine in anhydrous tetrahydrofuran (THF) .

Urea Linkage : React the pyrimidine intermediate with 3,4-dimethylphenyl isocyanate in dichloromethane at 0–5°C to form the urea bond.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.

Key considerations: Maintain an inert atmosphere (N₂/Ar) to prevent moisture interference and optimize reaction time to maximize yield (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 299.378 for C₁₆H₂₁N₅O) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What physicochemical properties are critical for solubility and stability studies?

Methodological Answer:

- LogP (Partition Coefficient) : Determine via shake-flask method (octanol/water) to predict membrane permeability. The dimethylamino and aromatic groups likely result in moderate lipophilicity (LogP ~2.5–3.5) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperature >200°C) under nitrogen .

- pH-Dependent Solubility : Test solubility in buffers (pH 1–10) to identify optimal formulation conditions. Dimethyl groups may enhance solubility in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogens) influence target selectivity in enzyme inhibition?

Methodological Answer:

- Comparative SAR Studies : Replace the 3,4-dimethylphenyl group with fluorophenyl or chlorophenyl analogs (). Fluorine at the meta position increases electronegativity, enhancing hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets) .

- Enzyme Assays : Use fluorescence polarization assays to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR). A 3,4-dimethyl group may reduce steric hindrance compared to bulkier substituents, improving binding affinity .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Standardized Assay Conditions : Replicate experiments using identical cell lines (e.g., HeLa, MCF-7), serum concentrations (10% FBS), and incubation times (48–72 hours) .

- Impurity Profiling : Characterize batches via LC-MS to rule out side products (e.g., hydrolyzed urea derivatives) affecting IC₅₀ values .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers caused by assay variability .

Q. What in vitro models are suitable for assessing pharmacokinetic properties?

Methodological Answer:

- Caco-2 Monolayers : Evaluate intestinal permeability (apparent permeability coefficient, Pₐₚₚ) to predict oral bioavailability. The compound’s moderate LogP suggests moderate absorption .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Dimethylamino groups may reduce metabolic oxidation compared to primary amines .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (%fu). Aromatic urea derivatives often exhibit >90% binding to albumin .

Q. How to design assays for evaluating binding affinity and specificity to biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip and measure real-time binding kinetics (kₒₙ/kₒff) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven binding from urea-protein interactions .

- Competitive Binding Assays : Use fluorescent probes (e.g., ATP-competitive Tracer 236) to determine Kᵢ values in kinase panels, ensuring selectivity over off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.